molecular formula C11H11NO3 B1317241 Ethyl 4-hydroxy-1H-indole-2-carboxylate CAS No. 27737-56-0

Ethyl 4-hydroxy-1H-indole-2-carboxylate

Cat. No.: B1317241
CAS No.: 27737-56-0
M. Wt: 205.21 g/mol
InChI Key: ZJZAFABAVBYFQO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of ethyl 4-hydroxy-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole or its derivatives.

    Reaction Conditions: The key step involves the esterification of the carboxyl group at the 2-position of the indole ring. This can be achieved using reagents like ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl 4-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or quinone derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 3-position.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid.

    Major Products: The major products formed from these reactions include various substituted indole derivatives with potential biological activities

Scientific Research Applications

Ethyl 4-hydroxy-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1H-indole-2-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Ethyl 4-hydroxy-1H-indole-2-carboxylate can be compared with other indole derivatives:

Biological Activity

Ethyl 4-hydroxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a hydroxyl group at the 4-position and a carboxylate ester functional group. Its molecular formula is C_11H_11NO_3, and it has been synthesized for various biological evaluations.

The biological activity of this compound primarily involves its interaction with specific enzymes and biological macromolecules. The compound has been shown to inhibit various enzymes by binding to their active sites, which disrupts normal cellular processes. This mechanism underpins its potential as an anticancer, antiviral, and antimicrobial agent.

Anticancer Activity

This compound has demonstrated promising anticancer properties in several studies. For instance, derivatives of indole compounds have been evaluated for their ability to inhibit cancer cell proliferation. In one study, compounds related to this compound exhibited GI50 values ranging from 26 nM to 86 nM against various cancer cell lines, indicating potent antiproliferative effects .

Antiviral Activity

Research has also highlighted the potential of this compound as an antiviral agent. A study focused on indole-2-carboxylic acid derivatives found that certain modifications enhanced their inhibitory activity against HIV-1 integrase, with IC50 values reaching as low as 0.13 μM . This suggests that structural optimizations on the indole scaffold can significantly improve antiviral potency.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against multidrug-resistant (MDR) bacteria. Indole derivatives have shown activity against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values indicating effective inhibition . The discovery of novel indolyl-containing compounds has opened avenues for developing new antibiotics targeting resistant strains.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications at specific positions on the indole ring can enhance activity against various targets:

Position Modification Effect
C2Carboxylic acidImproved integrase inhibition
C3Long alkyl chainsEnhanced interaction with enzyme sites
C6Halogenated substituentsIncreased antiviral potency

These findings suggest that careful tuning of substituents can lead to compounds with enhanced therapeutic profiles.

Case Studies

  • Anticancer Study : A series of indole derivatives were tested for their antiproliferative effects against cancer cell lines. The most potent derivatives had IC50 values lower than standard chemotherapeutic agents like erlotinib, indicating their potential as effective anticancer drugs .
  • Antiviral Study : In a study aimed at developing integrase inhibitors for HIV treatment, structural modifications to the indole core led to significant improvements in inhibitory activity, showcasing the importance of SAR in drug design .
  • Antimicrobial Study : Research into new antibacterial agents revealed that certain indole derivatives effectively inhibited bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication, thus providing a basis for developing new antibiotics .

Properties

IUPAC Name

ethyl 4-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-7-8(12-9)4-3-5-10(7)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZAFABAVBYFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10533935
Record name Ethyl 4-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27737-56-0
Record name Ethyl 4-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-Benzyloxy-1H-indole-2-carboxylic acid ethyl ester (29 g, 98.2 mmol) in a mixture of MeOH (750 ml) and DCM (500 ml) is added 1 gram of Pd/C (10%). It is hydrogenated under normal pressure for 24 hours. After filtration and evaporation a white powder is obtained.
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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